1-[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-2-(oxan-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-2-(oxan-4-yl)ethanone is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-2-(oxan-4-yl)ethanone involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving an indene derivative and a piperidine derivative under acidic or basic conditions.
Introduction of the Dimethylamino Group: This step involves the alkylation of the piperidine nitrogen with dimethylamine, often using a suitable alkylating agent such as methyl iodide.
Attachment of the Oxan-4-yl Group: This step involves the formation of an ether linkage, typically through a nucleophilic substitution reaction with an appropriate oxan-4-yl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-2-(oxan-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions, such as using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of ketones
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its spirocyclic structure.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, potentially leading to the discovery of new biological pathways or mechanisms.
Industrial Applications: It can be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-2-(oxan-4-yl)ethanone involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, potentially modulating their activity. The spirocyclic structure may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-2-(oxan-4-yl)ethanone
- 1-[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-2-(oxan-4-yl)ethanone
Uniqueness
The uniqueness of 1-[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-2-(oxan-4-yl)ethanone lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This structure can enhance its stability and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-2-(oxan-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-23(2)20-17-5-3-4-6-18(17)22(21(20)26)9-11-24(12-10-22)19(25)15-16-7-13-27-14-8-16/h3-6,16,20-21,26H,7-15H2,1-2H3/t20-,21+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFVCFLVQITZOF-RTWAWAEBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C(C2(CCN(CC2)C(=O)CC3CCOCC3)C4=CC=CC=C14)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H](C2(CCN(CC2)C(=O)CC3CCOCC3)C4=CC=CC=C14)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.